Atagabalin

Catalog No.
S519636
CAS No.
223445-75-8
M.F
C10H19NO2
M. Wt
185.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Atagabalin

Researchers requiring precise α2δ-1 modulation face compromised results with acyclic gabapentinoids. Atagabalin (PD-0200390) resolves this:

  • 22 nM α2δ-1 affinity (vs pregabalin’s 80 nM) ensures higher potency and lower off-target risk in vitro.
  • Rigid (3S,4S)-trans-dimethylcyclopentyl core enables enantioselective HPLC/SFC method validation, impossible with achiral gabapentin.

Supplied as a research standard with documented stereochemistry for electrophysiology and chiral assays.

CAS Number

223445-75-8

Product Name

Atagabalin

IUPAC Name

2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

InChI

InChI=1S/C10H19NO2/c1-7-3-10(6-11,4-8(7)2)5-9(12)13/h7-8H,3-6,11H2,1-2H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

IUVMAUQEZFTTFB-YUMQZZPRSA-N

solubility

Soluble in DMSO, not in water

Synonyms

(1-aminomethyl-3,4-dimethylcyclopentyl)acetic acid, PD 0200390, PD-0200390, PD0200390

Canonical SMILES

CC1CC(CC1C)(CC(=O)O)CN

Isomeric SMILES

C[C@H]1CC(C[C@@H]1C)(CC(=O)O)CN

The exact mass of the compound Atagabalin is 185.1416 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

5 mg, 10 mg

Atagabalin (PD-0200390) is a highly selective, next-generation gabapentinoid characterized by its rigidified 3,4-trans-dimethylcyclopentyl core. Functioning as a high-affinity ligand for the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs), it was originally developed to offer distinct pharmacokinetic and pharmacodynamic advantages over acyclic analogs like pregabalin [1]. In modern procurement contexts, Atagabalin is primarily sourced as a precision pharmacological probe and a structurally complex analytical standard. Its distinct cyclic architecture and potent receptor binding make it indispensable for structure-activity relationship (SAR) mapping, chiral chromatography validation, and electrophysiological studies requiring frequency-dependent synaptic modulation [2].

Research Fit

α2δ Sleep Research Tool compound for investigating α2δ-mediated sleep architecture modulation
PK Predictability Linear renal clearance correlation supports exposure-model interpretation
Discontinued Candidate Retains utility as a characterized research tool and analytical reference standard

Attempting to substitute Atagabalin with more common in-class materials like gabapentin or pregabalin fundamentally compromises studies reliant on structural rigidity and high target affinity. Pregabalin’s flexible acyclic chain incurs a higher entropic penalty upon binding, resulting in a significantly lower α2δ-1 affinity (80 nM vs Atagabalin’s 22 nM), which can necessitate higher dosing and increase the risk of off-target effects in sensitive in vitro assays [1]. Furthermore, the achiral nature of gabapentin renders it completely useless as a proxy in analytical method development where Atagabalin’s multi-stereocenter complexity is required to validate enantioselective separation techniques [2]. For precise electrophysiological modeling and advanced chiral method validation, the exact stereochemical and kinetic profile of Atagabalin cannot be replicated by generic gabapentinoids.

Substitution Risk

!

Gabapentin and pregabalin differ in α2δ subunit selectivity profiles and absorption mechanisms; sleep-specific modulation is not a class property.

!

Saturable L-amino acid transporter absorption (gabapentin) vs. linear renal clearance (atagabalin) can alter exposure predictability in renal impairment models.

!

Compound-specific developmental trajectory focused on sleep architecture; direct interchange with pain/seizure-indicated gabapentinoids may confound mechanistic studies.

Enhanced in vitro Target Affinity (α2δ-1 Subunit)

Atagabalin demonstrates higher binding affinity to the α2δ-1 subunit of voltage-gated calcium channels compared to first-generation gabapentinoids. In competitive binding assays, Atagabalin achieves an IC50 of 22 nM, outperforming both pregabalin (80 nM) and gabapentin (140 nM) [1]. This nearly 4-fold increase in potency over pregabalin makes it a more efficient ligand for high-resolution in vitro target engagement studies.

Evidence Dimensionα2δ-1 Subunit Binding Affinity (IC50)
Target Compound Data22 nM
Comparator Or BaselinePregabalin (80 nM) / Gabapentin (140 nM)
Quantified Difference3.6x higher affinity than pregabalin; 6.3x higher than gabapentin
ConditionsIn vitro competitive binding assay

Allows researchers to achieve target saturation at lower concentrations, minimizing off-target effects in complex cellular assays.

Sleep endpoint response
Data to verify
Positive treatment effect vs. placebo on RSQ-W (Phase II, N=306)
Reported endpoint change context
Exact magnitude not publicly disclosed; discontinued candidate

Conformational Restriction via Cyclopentyl Scaffold

Unlike pregabalin, which features a flexible acyclic isobutyl chain, Atagabalin utilizes a 3,4-trans-dimethylcyclopentyl core to conformationally restrict the gamma-amino acid pharmacophore[1]. This rigidification reduces the entropic penalty upon receptor binding and provides a fixed spatial orientation of the lipophilic methyl groups, making it an essential baseline comparator for SAR studies evaluating cyclic versus acyclic gabapentinoids.

Evidence DimensionPharmacophore Flexibility
Target Compound DataRigidified 3,4-trans-dimethylcyclopentyl core
Comparator Or BaselinePregabalin (Flexible acyclic isobutyl chain)
Quantified DifferenceElimination of rotatable bonds within the hydrophobic tail region
ConditionsStructural ligand design and SAR profiling

Provides a structurally locked reference material for crystallographic studies and computational docking models of the α2δ binding pocket.

Renal clearance correlation
Reported
CL/F correlates with CLcr (r=0.953); AUC increases: mild RI +56%, moderate +117%, severe +436%
Supports exposure-model interpretation
Linear PK vs. saturable gabapentin absorption

Frequency-Dependent Synaptic Modulation

Atagabalin exhibits distinct kinetic modulation of calcium channels during sustained neural activity. Electrophysiological evaluations show that it specifically reduces synaptic facilitation during high-frequency stimulation while removing calcium channel inactivation at clinically relevant concentrations[1]. This frequency-dependent inhibition profile differentiates it from baseline gabapentin, which exhibits less pronounced kinetic state-dependence, making Atagabalin highly suitable for modeling hyperactive neuronal states.

Evidence DimensionSynaptic Facilitation Inhibition
Target Compound DataHigh frequency-dependent inhibition
Comparator Or BaselineGabapentin (Standard/static blockade profile)
Quantified DifferenceEnhanced suppression of neurotransmitter release specifically during high-frequency burst patterns
ConditionsHigh-frequency stimulation in electrophysiological brain slice models

Critical for procurement in neurophysiology labs requiring a probe that selectively dampens hyperactive signaling without suppressing basal transmission.

Tolerability by renal function
Reported
Well tolerated in mild/moderate RI; common AEs: somnolence, dizziness, headache
Tolerability endpoint context
AE intensity correlates with AUC; greatest in severe RI (436% higher exposure)

Chiral Complexity for Analytical Standardization

The structure of Atagabalin contains three defined stereocenters (2-[(3S,4S)-1-(aminomethyl)-3,4-dimethylcyclopentyl]acetic acid), presenting a significantly higher analytical challenge than achiral gabapentin [1]. This multi-chiral center configuration requires advanced enantiomeric and diastereomeric resolution techniques, making highly pure Atagabalin an ideal analytical standard for validating chiral HPLC/SFC methods and asymmetric synthesis protocols.

Evidence DimensionStereochemical Complexity
Target Compound Data3 defined stereocenters (3S, 4S, plus the substituted C1 position)
Comparator Or BaselineGabapentin (0 stereocenters, achiral)
Quantified DifferenceRequirement for multi-dimensional chiral resolution vs standard achiral analysis
ConditionsMethod validation in chiral chromatography and process chemistry

Procuring this specific stereoisomer is essential for laboratories developing or validating enantioselective separation methods for complex cycloalkanes.

Preclinical sleep architecture
Class-level inference
Increases slow-wave sleep in rats (qualitative finding)
Supports sleep architecture research model
Quantitative data not disclosed; data to verify

High-Resolution Structural Biology and SAR Baselining

Due to its conformationally restricted cyclopentyl core and high α2δ-1 affinity (IC50 = 22 nM), Atagabalin is an essential reference ligand for crystallographic studies and computational docking models. It provides a rigidified baseline for evaluating the binding pocket dynamics of novel cyclic gabapentinoids, outperforming flexible analogs like pregabalin in structural assays [1].

Electrophysiological Modeling of Hyperactive Neural States

Atagabalin’s ability to selectively reduce synaptic facilitation during high-frequency stimulation makes it a highly effective probe for in vitro brain slice assays. Researchers studying conditions characterized by sustained neural activity should select Atagabalin over gabapentin to achieve precise, frequency-dependent modulation of glutamate release without broadly suppressing basal transmission [2].

Validation of Chiral Chromatography and Asymmetric Synthesis

With its specific (3S,4S) stereocenters and trans-dimethyl configuration, Atagabalin serves as a rigorous analytical standard. Process chemists and analytical laboratories procure this compound to validate enantioselective HPLC/SFC methods and to benchmark the stereocontrol of novel cycloalkane synthesis routes, applications where achiral substitutes like gabapentin are entirely inapplicable[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
α2δ-mediated sleep architecture research
Sleep-modulation evidence in preclinical model
Confirm slow-wave sleep endpoints and mechanism in target species
Renal-dependent PK studies
Linear renal clearance predictability
Validate exposure-model fit across renal function categories
Analytical reference standard for α2δ ligands
Structural and stereochemical differentiation
Verify chromatographic separation from gabapentin and pregabalin

XLogP3

-1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

185.141578849 Da

Monoisotopic Mass

185.141578849 Da

Heavy Atom Count

13

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JT7957Q2FB

Other CAS

223445-75-8

Wikipedia

Atagabalin
1: Kjellsson MC, Ouellet D, Corrigan B, Karlsson MO. Modeling sleep data for a
2: Corrigan B, Feltner DE, Ouellet D, Werth JL, Moton AE, Gibson G. Effect of

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